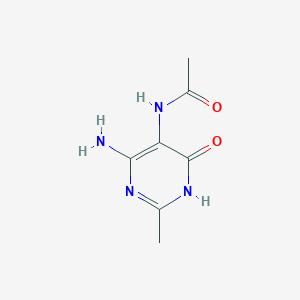
2,7-Dibromoacridine-9(10H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dibromoacridine-9(10H)-thione is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of bromine atoms at the 2 and 7 positions, along with a thione group at the 9(10H) position, imparts unique chemical properties to this compound.
準備方法
Synthetic Routes and Reaction Conditions
2,7-Dibromoacridine-9(10H)-thione can be synthesized through several methods. One common approach involves the bromination of acridine derivatives. For instance, starting with acridine-9(10H)-thione, bromination at the 2 and 7 positions can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically requires a solvent such as chloroform or dichloromethane and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality. The choice of brominating agent and reaction conditions is crucial to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions
2,7-Dibromoacridine-9(10H)-thione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms at the 2 and 7 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, while reduction can convert it to a thiol.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Products with substituted groups at the 2 and 7 positions.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
科学的研究の応用
2,7-Dibromoacridine-9(10H)-thione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Investigated for its photophysical properties, making it a candidate for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
作用機序
The mechanism of action of 2,7-Dibromoacridine-9(10H)-thione involves its interaction with biological macromolecules. In medicinal applications, it intercalates with DNA, disrupting the replication process and inhibiting topoisomerase enzymes, which are crucial for DNA unwinding and replication . This leads to the inhibition of cancer cell proliferation.
類似化合物との比較
Similar Compounds
2,7-Dibromoacridine-9(10H)-one: Similar structure but with a carbonyl group instead of a thione group.
2,7-Dibromo-10H-spiro[acridine-9,9’-fluorene]: Contains a spiro linkage, adding rigidity to the structure.
Uniqueness
2,7-Dibromoacridine-9(10H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its carbonyl analogs. The thione group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.
特性
CAS番号 |
10352-38-2 |
|---|---|
分子式 |
C13H7Br2NS |
分子量 |
369.08 g/mol |
IUPAC名 |
2,7-dibromo-10H-acridine-9-thione |
InChI |
InChI=1S/C13H7Br2NS/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) |
InChIキー |
RPPUTZOBZNOWOG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1Br)C(=S)C3=C(N2)C=CC(=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Aminopyrimidin-4-yl)carbamoyl]benzoic acid](/img/structure/B15218257.png)
![tert-Butyl 6-bromo-5-methoxy-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15218266.png)
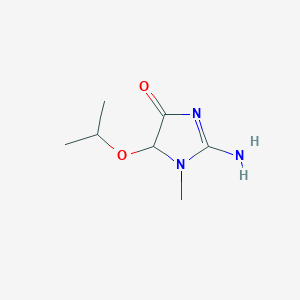
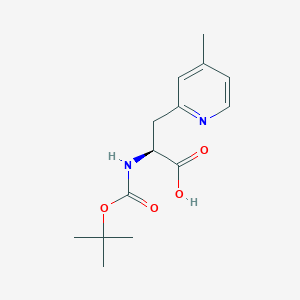
![5-(4-Methoxyphenyl)-6-(pyridin-4-yl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B15218282.png)
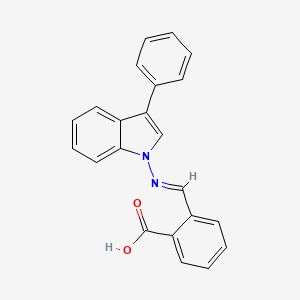
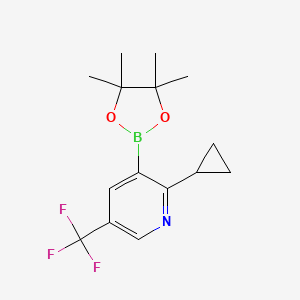



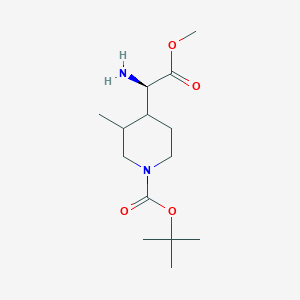
![2-[[(2S)-3-(1H-imidazol-5-yl)-2-[(6-oxopiperidine-2-carbonyl)amino]propanoyl]amino]acetic acid](/img/structure/B15218340.png)
